molecular formula C9H15N B092994 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- CAS No. 16967-50-3

1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-

Cat. No. B092994
CAS RN: 16967-50-3
M. Wt: 137.22 g/mol
InChI Key: NGRFQLAXUCEPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- is not fully understood. However, research suggests that it may exert its cytotoxic effects by inducing apoptosis, a process of programmed cell death. Additionally, it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase I and II.

Biochemical And Physiological Effects

Studies have shown that 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- derivatives exhibit potent cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Furthermore, it has been shown to exhibit antibacterial, antifungal, and antiviral activity, indicating its potential use in the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- is its high purity, which makes it suitable for use in various laboratory experiments. However, its complex synthesis method and high cost may limit its widespread use in research.

Future Directions

The potential applications of 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- in the scientific field are vast, and there are several future directions that researchers can explore. Some of these include:
1. The development of new anticancer drugs based on 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- derivatives.
2. The investigation of its potential use as an antimicrobial agent.
3. The exploration of its potential use in materials science, such as in the development of new polymers and coatings.
4. The synthesis of new derivatives with improved properties, such as increased potency and reduced toxicity.
In conclusion, 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- is a chemical compound with significant potential in various fields, including pharmaceuticals, agriculture, and materials science. Its complex synthesis method, high cost, and limited availability may limit its widespread use in research. However, its potent cytotoxic and antimicrobial activity make it a promising candidate for the development of new drugs and antimicrobial agents. Further research is needed to fully explore its potential applications and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- is a complex process that requires careful attention to detail. One of the most common methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. This method yields a high purity product and has been widely used in the synthesis of 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-.

Scientific Research Applications

The potential applications of 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- in the scientific field are vast. One of the most promising areas of research involves its use as a building block in the synthesis of new pharmaceuticals. Studies have shown that 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- derivatives exhibit potent cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.

properties

CAS RN

16967-50-3

Product Name

1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

4-methyl-4-azatricyclo[4.3.0.02,9]nonane

InChI

InChI=1S/C9H15N/c1-10-4-6-2-3-7-8(5-10)9(6)7/h6-9H,2-5H2,1H3

InChI Key

NGRFQLAXUCEPJX-UHFFFAOYSA-N

SMILES

CN1CC2CCC3C2C3C1

Canonical SMILES

CN1CC2CCC3C2C3C1

Origin of Product

United States

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